1-Bromo-2-((4-fluorobenzyl)oxy)benzene 1-Bromo-2-((4-fluorobenzyl)oxy)benzene
Brand Name: Vulcanchem
CAS No.:
VCID: VC13325398
InChI: InChI=1S/C13H10BrFO/c14-12-3-1-2-4-13(12)16-9-10-5-7-11(15)8-6-10/h1-8H,9H2
SMILES: C1=CC=C(C(=C1)OCC2=CC=C(C=C2)F)Br
Molecular Formula: C13H10BrFO
Molecular Weight: 281.12 g/mol

1-Bromo-2-((4-fluorobenzyl)oxy)benzene

CAS No.:

Cat. No.: VC13325398

Molecular Formula: C13H10BrFO

Molecular Weight: 281.12 g/mol

* For research use only. Not for human or veterinary use.

1-Bromo-2-((4-fluorobenzyl)oxy)benzene -

Specification

Molecular Formula C13H10BrFO
Molecular Weight 281.12 g/mol
IUPAC Name 1-bromo-2-[(4-fluorophenyl)methoxy]benzene
Standard InChI InChI=1S/C13H10BrFO/c14-12-3-1-2-4-13(12)16-9-10-5-7-11(15)8-6-10/h1-8H,9H2
Standard InChI Key FXJVYYCNLTXKJZ-UHFFFAOYSA-N
SMILES C1=CC=C(C(=C1)OCC2=CC=C(C=C2)F)Br
Canonical SMILES C1=CC=C(C(=C1)OCC2=CC=C(C=C2)F)Br

Introduction

Chemical Structure and Nomenclature

Structural Elucidation

The compound features a central benzene ring with two substituents:

  • Bromine atom at position 1.

  • 4-Fluorobenzyloxy group at position 2, consisting of an ether-linked benzyl moiety with a fluorine atom at the para position .

The IUPAC name, 1-bromo-2-[(4-fluorophenyl)methoxy]benzene, reflects this substitution pattern. Key structural parameters include:

  • Polar surface area (PSA): 9.23 Ų, indicating low polarity .

  • LogP (octanol-water partition coefficient): 4.68, suggesting high lipophilicity and potential bioaccumulation .

Synthesis and Reaction Pathways

Synthetic Routes

The synthesis of 1-bromo-2-((4-fluorobenzyl)oxy)benzene likely involves Williamson ether synthesis or nucleophilic aromatic substitution. A plausible pathway, inferred from related compounds , includes:

  • Starting Materials:

    • 2-Bromophenol

    • 4-Fluorobenzyl bromide

  • Reaction Conditions:

    • Base (e.g., K2_2CO3_3) to deprotonate the phenolic hydroxyl.

    • Polar aprotic solvent (e.g., DMF, DCM) at 60–80°C.

    • Reaction time: 12–24 hours.

  • Mechanism:

    2-Bromophenol+4-Fluorobenzyl bromideBase1-Bromo-2-((4-fluorobenzyl)oxy)benzene+HBr\text{2-Bromophenol} + \text{4-Fluorobenzyl bromide} \xrightarrow{\text{Base}} \text{1-Bromo-2-((4-fluorobenzyl)oxy)benzene} + \text{HBr}

Optimization Challenges

  • Steric Hindrance: Bulky substituents may reduce reaction efficiency.

  • Byproducts: Competing alkylation at oxygen vs. nitrogen (if amines are present) .

Physicochemical Properties

PropertyValueSource
Molecular FormulaC13H10BrFO\text{C}_{13}\text{H}_{10}\text{BrFO}
Molecular Weight297.58 g/mol
Exact Mass295.96 Da
LogP4.68
Polar Surface Area9.23 Ų
Vapor Pressure (Predicted)~0.1 mmHg at 25°C

Key Observations:

  • Lipophilicity: High LogP value suggests affinity for lipid membranes, raising bioaccumulation concerns .

  • Volatility: Moderate vapor pressure indicates potential inhalation exposure risks .

Applications in Organic Chemistry

Pharmaceutical Intermediates

Bromo-aryl ethers serve as precursors in Suzuki-Miyaura cross-coupling reactions to construct biaryl scaffolds common in drug candidates . For example:

1-Bromo-2-((4-fluorobenzyl)oxy)benzene+Boronic acidPd catalystBiaryl derivative\text{1-Bromo-2-((4-fluorobenzyl)oxy)benzene} + \text{Boronic acid} \xrightarrow{\text{Pd catalyst}} \text{Biaryl derivative}

Agrochemical Development

Fluorine and bromine enhance pesticidal activity by increasing metabolic stability and target binding .

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